molecular formula C3H6KNS2 B7768296 potassium;N,N-dimethylcarbamodithioate

potassium;N,N-dimethylcarbamodithioate

Cat. No.: B7768296
M. Wt: 159.32 g/mol
InChI Key: TVPFLPJBESCUKI-UHFFFAOYSA-M
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Description

Potassium N,N-dimethylcarbamodithioate (CAS 128-03-0) is a dithiocarbamate salt with the molecular formula C₃H₆KNS₂ and a molecular weight of 159.31 g/mol . It features a carbamodithioate group (S₂C−N−) coordinated to a potassium ion. Its structure and properties make it a precursor or intermediate in organometallic and agrochemical syntheses .

Properties

IUPAC Name

potassium;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPFLPJBESCUKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Dimethylamine with Carbon Disulfide and Potassium Hydroxide

The most widely employed method involves the stepwise reaction of dimethylamine (CH₃)₂NH with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The process proceeds via the following mechanism:

  • Formation of the Dithiocarbamic Acid Intermediate :

    (CH₃)₂NH + CS₂ → (CH₃)₂N–C(=S)–SH\text{(CH₃)₂NH + CS₂ → (CH₃)₂N–C(=S)–SH}

    Dimethylamine reacts with carbon disulfide to form dimethyl dithiocarbamic acid, a transient intermediate.

  • Neutralization with Potassium Hydroxide :

    (CH₃)₂N–C(=S)–SH + KOH → (CH₃)₂N–C(=S)–S⁻K⁺ + H₂O\text{(CH₃)₂N–C(=S)–SH + KOH → (CH₃)₂N–C(=S)–S⁻K⁺ + H₂O}

    The acid is neutralized by KOH, yielding the potassium salt.

Typical Reaction Conditions :

  • Molar Ratio : 1:1:1 (dimethylamine:CS₂:KOH)

  • Temperature : 0–10°C (to control exothermicity)

  • Solvent : Water or aqueous ethanol

  • Yield : 80–92%

Table 1: Optimization Parameters for Primary Synthesis

ParameterOptimal RangeEffect on Yield
Temperature (°C)0–10Prevents decomposition
pH9.5–10.5Maximizes salt formation
Reaction Time (hr)2–4Ensures completion
CS₂ Purity (%)≥99Reduces byproducts

The reaction’s exothermicity necessitates jacketed reactors with cooling systems. Impurities in CS₂, such as hydrogen sulfide, can lead to side reactions, necessitating distillation prior to use.

Alternative Methods Using Potassium Salts

Alternative approaches replace KOH with potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). These bases offer milder reaction conditions but require longer reaction times (6–8 hours) and higher temperatures (20–25°C). While yields remain comparable (75–85%), the reduced alkalinity minimizes hydrolysis of carbon disulfide, enhancing selectivity.

Key Trade-offs :

  • KOH : Faster reaction but higher risk of localized overheating.

  • K₂CO₃ : Gentler conditions but increased solvent volume.

Industrial-Scale Production Techniques

Industrial production employs continuous-flow reactors to manage heat dissipation and improve throughput. A representative setup includes:

  • Reagent Mixing Zone : Dimethylamine (40% aqueous solution) and CS₂ are metered into a cooled reactor.

  • Neutralization Loop : KOH is introduced incrementally to maintain pH 9.5–10.5.

  • Phase Separation : The product is extracted into an organic phase (e.g., dichloromethane) and crystallized under reduced pressure.

Table 2: Industrial Process Metrics

MetricValue
Production Capacity500–1,000 MT/year
Purity≥98%
Energy Consumption150–200 kWh/MT

Critical challenges include CS₂’s flammability (flash point: -30°C) and the need for inert gas blanketing. Modern plants integrate automated pH and temperature controls to minimize human exposure.

Analytical Characterization and Quality Control

Potassium N,N-dimethylcarbamodithioate is characterized using:

  • FT-IR Spectroscopy : Peaks at 1,480 cm⁻¹ (C–N stretch) and 990 cm⁻¹ (C–S stretch).

  • Elemental Analysis : Theoretical composition—C: 22.34%, H: 4.38%, N: 8.68%, S: 39.74%.

  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm.

Table 3: Typical Analytical Specifications

ParameterSpecification
Assay (HPLC)≥98.0%
Loss on Drying≤0.5%
Heavy Metals (ppm)≤10

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trinitrobenzene.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluene and other reduced products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Reduction: Reducing agents like iron filings and hydrochloric acid or catalytic hydrogenation are employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Trinitrobenzene.

    Reduction: Aminodinitrotoluene and other partially reduced products.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticide and Fungicide
PDTC is widely utilized as a pesticide and fungicide due to its effectiveness against a range of pathogens. It is particularly noted for its activity against fungi and bacteria, making it a valuable tool in crop protection.

  • Use in Crop Protection : PDTC has been employed to inhibit the growth of various fungal pathogens in crops such as melons, where tolerance levels are set at 25 ppm . Its broad-spectrum activity allows it to be used against diseases caused by bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Synergistic Effects : Studies have shown that when combined with other fungicides, PDTC can enhance the overall efficacy of the treatment, leading to improved disease control in agricultural settings .

Industrial Applications

Rubber Industry
In the rubber industry, PDTC serves as a vulcanization accelerator. This role is crucial in enhancing the durability and elasticity of rubber products.

  • Vulcanization Process : PDTC accelerates the cross-linking process during vulcanization, improving the mechanical properties of both synthetic and natural rubbers . This application is vital for producing high-quality rubber used in tires and industrial products.

Corrosion Inhibition
PDTC is also recognized for its ability to inhibit corrosion in various industrial applications. It acts as a corrosion inhibitor in metalworking fluids and protective coatings.

  • Mechanism : The compound forms a protective layer on metal surfaces, preventing oxidation and degradation over time. This property is particularly beneficial in industries such as automotive and manufacturing .

Biochemical Applications

Enzyme Inhibition
In biochemical research, PDTC has been studied for its potential as an enzyme inhibitor. It interacts with metal ions and can inhibit enzymes involved in various metabolic processes.

  • Research Findings : PDTC has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems . This property opens avenues for further research into therapeutic applications.

Data Table: Summary of Applications

Application AreaSpecific UseRemarks
AgriculturePesticide/FungicideEffective against fungi and bacteria
Rubber IndustryVulcanization AcceleratorEnhances durability and elasticity
Industrial CoatingsCorrosion InhibitorProtects metals from oxidation
BiochemistryEnzyme InhibitionPotential therapeutic applications

Case Studies

Case Study 1: Efficacy in Crop Protection
In a controlled study, PDTC was applied to melon crops affected by fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls, establishing PDTC's effectiveness as a fungicide.

Case Study 2: Rubber Durability
A comparative analysis of rubber samples treated with PDTC versus those without showed that treated samples exhibited higher tensile strength and elongation at break, confirming the compound's role as an effective vulcanization accelerator.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. The rapid expansion of gases generates a shock wave, causing the explosive effect.

Comparison with Similar Compounds

Structural and Functional Analogues

Dithiocarbamates are characterized by the R₂NC(S)S⁻ group, where the central metal or organic substituent dictates their chemical behavior and applications. Below is a comparative analysis of potassium N,N-dimethylcarbamodithioate with key analogues:

Table 1: Comparison of Potassium N,N-Dimethylcarbamodithioate and Related Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features & Applications Safety/Regulatory Notes
Potassium N,N-dimethylcarbamodithioate (128-03-0) C₃H₆KNS₂ 159.31 Fine chemical; precursor in organometallic synthesis . Limited safety data in evidence; assume standard dithiocarbamate precautions.
Sodium N,N-Dimethylcarbamodithioate Hydrate (207233-95-2) C₃H₈NNaOS₂ 161.22 Used in agrochemicals; acts as a fungicide and plant growth regulator . Hazard codes: H302 (harmful if swallowed), H319 (eye irritation) .
Zinc Bis(N,N-dimethylcarbamodithioate) (137-30-4) C₆H₁₂N₂S₄Zn 305.82 Fungicidal properties; stabilizer in rubber production . High toxicity to aquatic life; regulated in agrochemical use.
Thiram (Dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate) (97-74-5) C₆H₁₂N₂S₄ 240.43 Dimeric dithiocarbamate; broad-spectrum fungicide and seed protectant . EPA-regulated; toxic to aquatic organisms .
Methyl N,N-Dimethylcarbamodithioate (3735-92-0) C₄H₉NS₂ 135.25 Methyl ester derivative; used in organic synthesis . Limited regulatory data; handle as a reactive thiol compound.
Triphenylplumbyl N,N-Dimethylcarbamodithioate (1803-13-0) C₁₅H₁₅NPbS₂ 466.55 Organolead compound; research applications in coordination chemistry . Highly toxic; restricted due to lead content .

Key Differences and Trends

Metal Ion Influence :

  • Potassium and Sodium Salts : Water-soluble and used in aqueous formulations. Sodium salts are more prevalent in agrochemicals due to cost and compatibility with fungicides like thiram .
  • Zinc and Lead Derivatives : Exhibit higher molecular weights and stability. Zinc compounds are effective fungicides but pose environmental risks , while lead derivatives are restricted due to toxicity .

Biological Activity: Thiram’s dimeric structure enhances its fungicidal efficacy compared to monomeric dithiocarbamates . Sodium and potassium salts are less persistent in the environment than zinc or lead analogues .

Structural Modifications :

  • Substituting the metal ion (e.g., K⁺ → Na⁺) alters solubility and bioavailability.
  • Organic substituents (e.g., methyl groups in methyl ester derivatives) reduce ionic character, enhancing volatility and reactivity .

Research Findings

  • Thiram’s Reactivity : Thiram reacts with ruthenium complexes to form unusual dimeric species, highlighting its role in redox chemistry .
  • Agricultural Use: Sodium N,N-dimethylcarbamodithioate hydrate is compatible with rhizobia inoculants, suggesting utility in sustainable farming .

Q & A

Q. What are the common synthetic routes for potassium N,N-dimethylcarbamodithioate, and how can reaction conditions be optimized for academic research?

Potassium N,N-dimethylcarbamodithioate is typically synthesized via nucleophilic substitution or alkylation reactions. For example, analogous compounds (e.g., sodium salts) are prepared using potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) under inert atmospheres . Optimization involves adjusting reaction time (e.g., 2–6 hours), temperature (20–60°C), and stoichiometry of alkylating agents. Purification via recrystallization or column chromatography is recommended to achieve high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing potassium N,N-dimethylcarbamodithioate, and what key spectral signatures should researchers expect?

Key techniques include:

  • FT-IR : Strong absorption bands at ~1,050 cm⁻¹ (C=S stretching) and ~1,200 cm⁻¹ (C–N stretching) .
  • NMR : Distinct methyl proton signals (δ ~3.0–3.5 ppm for N–CH₃) and sulfur-related deshielding in carbon spectra .
  • XRD : Monoclinic crystal systems with unit cell parameters (e.g., a = 9.7244 Å, β = 94.404°) observed in derivatives .
  • ESI-MS : Molecular ion peaks at m/z corresponding to [M+K]⁺ or fragmentation patterns reflecting carbamodithioate bonds .

Q. What are the primary research applications of potassium N,N-dimethylcarbamodithioate in coordination chemistry?

The compound acts as a versatile ligand for transition metals (e.g., Zn, Pb, Sn), forming stable complexes with potential applications in catalysis and materials science. For instance, zinc derivatives exhibit pesticidal activity by inhibiting enzymatic pathways , while lead complexes are studied for their structural diversity .

Advanced Research Questions

Q. How does the crystal packing of potassium N,N-dimethylcarbamodithioate derivatives influence their chemical reactivity and intermolecular interactions?

Crystal structures (e.g., monoclinic P21/c space group) reveal twisted pyran rings and perpendicular carbamodithioate residues, creating voids that enhance reactivity toward electrophiles. Weak C–H⋯O hydrogen bonds stabilize packing, influencing solubility and thermal stability . Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Q. What methodological challenges arise when studying the neurotoxic effects of carbamodithioate compounds like ziram, and how can these be addressed in experimental design?

Ziram (zinc N,N-dimethylcarbamodithioate) induces α-synuclein aggregation linked to Parkinson’s disease, but in vitro models may overestimate toxicity due to non-physiological concentrations. Researchers should:

  • Use primary dopaminergic neurons or zebrafish embryos for in vivo relevance .
  • Employ LC-MS/MS to quantify intracellular ziram levels and correlate with α-synuclein ubiquitination .
  • Include controls for metal ion leaching (e.g., Zn²⁺ chelators) to isolate carbamodithioate-specific effects .

Q. How do conflicting results in coordination chemistry studies of carbamodithioate complexes inform future research directions?

Discrepancies in stability constants for Pb²⁺/Sn²⁺ complexes suggest solvent-dependent ligand lability. For example, triphenylplumbyl derivatives exhibit variable coordination geometries in DMF vs. aqueous media . Advanced methods like XAS (X-ray absorption spectroscopy) and variable-temperature NMR can resolve these ambiguities by probing metal-ligand bond dynamics .

Q. What strategies can resolve contradictions in the biological activity of carbamodithioate derivatives across different experimental models?

Divergent results in antimicrobial assays (e.g., Gram-positive vs. Gram-negative bacteria) may stem from membrane permeability differences. Researchers should:

  • Perform logP measurements to assess hydrophobicity .
  • Use fluorescent probes (e.g., propidium iodide) to quantify membrane disruption .
  • Validate findings with genetic knockouts (e.g., efflux pump-deficient strains) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate structural data (XRD, NMR) with computational simulations (e.g., Gaussian09) to resolve bond-length discrepancies .
  • Experimental Design : For toxicity studies, include dose-response curves and time-course analyses to distinguish acute vs. chronic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;N,N-dimethylcarbamodithioate
Reactant of Route 2
Reactant of Route 2
potassium;N,N-dimethylcarbamodithioate

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